4-Amino-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

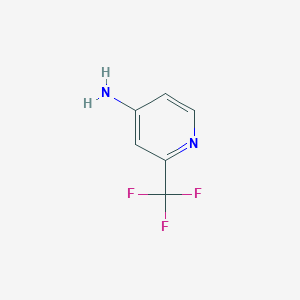

4-Amino-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H5F3N2. It features an amine group and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its use in various chemical syntheses, particularly in the pharmaceutical industry, where it serves as a building block for active pharmaceutical ingredients (APIs) and other complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-2-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide . This reaction introduces the amine group at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps achieve efficient production. Specific details on large-scale industrial methods are typically proprietary to manufacturing companies.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Chichibabin Reaction: This reaction introduces an additional amine group in the para-position, which is useful in synthesizing complex molecules for pharmaceutical applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, dimethyl sulfoxide, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the Chichibabin reaction yields para-substituted amine derivatives, which are valuable intermediates in drug synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

4-Amino-2-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various APIs. Notably, it is involved in the production of Naporafenib , a RAF inhibitor used in targeted cancer therapies. The trifluoromethyl group enhances the compound's biological activity and selectivity, making it an attractive candidate for drug development .

Synthesis of Ligands

This compound is also utilized in synthesizing ligands for chemical reactions, particularly those involving hypervalent iodine species. These ligands are essential for stabilizing reactive intermediates in synthetic transformations, contributing to more efficient chemical processes .

Checkpoint Kinase Inhibitors

this compound can undergo a Chichibabin reaction to introduce additional amine groups, leading to the synthesis of oral checkpoint kinase inhibitors used in immunotherapy. These inhibitors play a vital role in cancer treatment by modulating immune responses against tumors .

Agrochemical Applications

The compound is part of the broader category of trifluoromethylpyridines, which have been extensively researched for their utility in agrochemicals. The first derivative, Fluazifop-butyl, was introduced as an herbicide, and since then, over 20 new agrochemicals containing the trifluoromethylpyridine moiety have been developed and approved . These compounds are primarily used for crop protection against pests and diseases.

Toxicological Insights

While this compound has promising applications, its safety profile must be considered. A case study reported severe health effects following inhalation exposure to a related compound, 5-amino-2-(trifluoromethyl)pyridine. Symptoms included methemoglobinemia and toxic encephalopathy, highlighting the need for caution during industrial handling and production . This emphasizes the importance of thorough toxicological assessments for compounds within this class.

Wirkmechanismus

The mechanism of action of 4-Amino-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceutical contexts, the compound often acts as a precursor to drugs that target specific molecular pathways. For example, in the synthesis of naporafenib, it contributes to the inhibition of RAF kinases, which are involved in cell signaling pathways related to cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-2-chloropyridine: Similar in structure but with a chlorine atom instead of a trifluoromethyl group.

4-Aminopyridine: Lacks the trifluoromethyl group, making it less hydrophobic and with different reactivity.

2-Amino-4-(trifluoromethyl)pyridine: Similar but with the positions of the amine and trifluoromethyl groups swapped.

Uniqueness

4-Amino-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug design and synthesis, where such characteristics can enhance the efficacy and bioavailability of pharmaceutical compounds .

Biologische Aktivität

4-Amino-2-(trifluoromethyl)pyridine (CAS number 147149-98-2) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in cancer treatment. Its unique structure, characterized by an amino group and a trifluoromethyl substituent on the pyridine ring, positions it as a versatile building block for synthesizing various active pharmaceutical ingredients (APIs) and ligands.

- Chemical Formula : C₆H₅F₃N₂

- Molecular Weight : 162.11 g/mol

- Synonyms : 2-(Trifluoromethyl)-4-pyridinamine

| Property | Value |

|---|---|

| CAS Number | 147149-98-2 |

| Molecular Structure | Chemical Structure |

| Classification | Fluorinated building blocks |

Synthesis and Applications

This compound is utilized in the synthesis of various APIs, including naporafenib, a RAF inhibitor used for treating certain cancers. It also serves as a precursor for developing pyridine-based ligands that stabilize hypervalent iodine, which is crucial in numerous synthetic transformations .

Anticancer Properties

Research indicates that compounds derived from this compound exhibit significant anticancer activity. For instance, derivatives have shown selective inhibition against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/mL. The inhibition rates for these compounds ranged from approximately 50% to over 64% against various cancer cell lines, demonstrating their potential as therapeutic agents .

The biological mechanisms through which these compounds exert their effects are still under investigation. However, studies suggest that they may interfere with cellular processes critical for cancer cell proliferation and survival. For example, molecular docking studies indicate strong binding interactions between these compounds and target proteins involved in tumor growth regulation .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. A case study reported severe toxic effects following inhalation exposure to a related compound, highlighting the potential risks associated with handling fluorinated pyridines in industrial settings. Symptoms included methemoglobinemia and toxic encephalopathy, underscoring the need for caution when working with these substances .

Case Study on Toxicity

A notable case involved a 35-year-old male who experienced acute symptoms after inhaling a related compound during work. The rapid onset of dizziness, fatigue, and loss of consciousness led to hospitalization where he was treated successfully with methylene blue. This incident emphasizes the importance of understanding the toxicological implications of fluorinated compounds in occupational health contexts .

Summary of Findings

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNBZRJTRHTSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437429 | |

| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-98-2 | |

| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.